molecular formula C19H26N4O3S B2513550 N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1211799-54-0

N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2513550
CAS RN: 1211799-54-0
M. Wt: 390.5
InChI Key: NQZHFJQYOFNWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for both CB1 and CB2 cannabinoid receptors, making it a promising candidate for the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Biological Activity

A study by Mhaske et al. (2014) explores the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which are structurally related to the compound . These derivatives were created by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. The compounds exhibited moderate to good antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav, 2014.

Antimicrobial and Anti-inflammatory Properties

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone that showed promising analgesic and anti-inflammatory activities. These compounds, including derivatives like benzodifuranyl and thiazolopyrimidines, demonstrated high inhibitory activity on COX-2 selectivity, suggesting the potential of such molecules in therapeutic applications for pain and inflammation management Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.

Anticancer and Antitubercular Activity

Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Several compounds in this series demonstrated significant anti-mycobacterial potential against Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity. This study underscores the potential of such chemical structures in developing new treatments for tuberculosis Pancholia, Tejas M. Dhameliya, P. Shah, Pradeep S. Jadhavar, J. Sridevi, P. Yogeshwari, D. Sriram, A. Chakraborti, 2016.

Neurological Applications

Shimoda et al. (2015) developed a novel positron emission tomography (PET) radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain. Their compound demonstrated high binding affinity for FAAH, indicating its utility in studying neurological disorders and the endocannabinoid system in vivo Shimoda, Joji Yui, Yiding Zhang, A. Hatori, M. Ogawa, Masayuki Fujinaga, Tomoteru Yamasaki, Lin Xie, K. Kumata, Ming-Rong Zhang, 2015.

properties

IUPAC Name

N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-25-14-7-8-15(26-2)17-16(14)21-19(27-17)23-11-9-22(10-12-23)18(24)20-13-5-3-4-6-13/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZHFJQYOFNWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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